3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a novel compound that has garnered attention in the scientific community due to its potential therapeutic applications. This compound is part of the piperidine-2,6-dione derivatives, which have shown promise in treating various diseases, including sickle cell disease and β-thalassemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves multiple steps, starting from readily available starting materialsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: It serves as a tool for studying biological processes, particularly those involving protein-protein interactions and enzyme activity.
Mechanism of Action
The mechanism of action of 3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as widely interspaced zinc finger motif (WIZ) proteins. By binding to these targets, the compound can modulate protein expression levels, leading to therapeutic effects. The pathways involved include the induction of fetal hemoglobin (HbF) protein expression, which is beneficial in treating conditions like sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
Similar Compounds
3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound shares a similar core structure but has different substituents, leading to variations in its biological activity.
3-(5-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Another related compound with a hydroxyl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
What sets 3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione apart is its unique combination of functional groups, which confer specific properties and activities. This uniqueness makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
3-[6-(3-aminoazetidin-1-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H18N4O3/c17-10-7-19(8-10)11-1-2-12-9(5-11)6-20(16(12)23)13-3-4-14(21)18-15(13)22/h1-2,5,10,13H,3-4,6-8,17H2,(H,18,21,22) |
InChI Key |
LAFVXZDHZXOXNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CC(C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.